3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one
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Description
3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C22H15FN2O2S and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications
Opto-electronic Applications
Novel heterocyclic compounds, including those based on naphthalene derivatives, have been synthesized and characterized for their potential in opto-electronic applications. These materials exhibit blue and green emissions under UV light and possess promising bandgap energies, indicating their suitability for use in optoelectronics (Ramkumar & Kannan, 2015).
Anticancer Evaluation
Compounds with naphthalene and pyrazinone derivatives have been explored for their anticancer properties. Specific reactions involving these compounds have led to the synthesis of molecules evaluated as potential anticancer agents, showcasing the medicinal chemistry applications of such heterocyclic compounds (Gouhar & Raafat, 2015).
Fluorescent Chemosensors
Research on derivatives of naphthalene has led to the development of compounds acting as fluorescent chemosensors. These sensors are highly selective and sensitive towards certain metal ions, demonstrating the application of naphthalene derivatives in chemical sensing and environmental monitoring (Asiri et al., 2018).
Material Science and Catalysis
Studies on naphthalene and pyrazinone derivatives have also extended to material science and catalysis. These compounds have been incorporated into mesoporous silica supports, showing potential as recognition materials for specific metal ions. This highlights their applicability in the development of chemical sensors and catalytic processes (Kledzik et al., 2007).
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-17-10-8-16(9-11-17)20(26)14-28-21-22(27)25(13-12-24-21)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWWIBLLPUYPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN=C(C3=O)SCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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